N-acetylanonaine
Description
N-Acetylanonaine is an aporphine alkaloid with the molecular formula C₁₉H₁₇NO₃ and a molecular weight of 307.34 g/mol . It is commonly isolated from plants in the Magnoliaceae family, such as Michelia champaca, M. compressa var. lanyuensis, and Tinospora crispa . Structurally, it features a tetracyclic aporphine backbone with an acetyl group at the nitrogen position, distinguishing it from its parent compound, anonaine .
This compound exhibits diverse bioactivities, including anti-melanogenic, antiplatelet, anti-inflammatory, and antifungal properties . Its acetyl group enhances solubility and modulates interactions with biological targets, influencing its pharmacological profile .
Properties
CAS No. |
5894-74-6 |
|---|---|
Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
1-[(12R)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-11-yl]ethanone |
InChI |
InChI=1S/C19H17NO3/c1-11(21)20-7-6-13-9-16-19(23-10-22-16)18-14-5-3-2-4-12(14)8-15(20)17(13)18/h2-5,9,15H,6-8,10H2,1H3/t15-/m1/s1 |
InChI Key |
XVIHBNVDAPQBRH-OAHLLOKOSA-N |
SMILES |
CC(=O)N1CCC2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3 |
Isomeric SMILES |
CC(=O)N1CCC2=CC3=C(C4=C2[C@H]1CC5=CC=CC=C54)OCO3 |
Canonical SMILES |
CC(=O)N1CCC2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3 |
Appearance |
Solid powder |
Other CAS No. |
5894-74-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-Acetylanonaine; Anonaine, N-acetyl-; l-N-Acetylanonaine; VLT 043; VLT-043; VLT043; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural Comparison of N-Acetylanonaine and Related Alkaloids
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Source Plants |
|---|---|---|---|---|
| This compound | C₁₉H₁₇NO₃ | 307.34 | N-Acetyl group | Michelia spp., T. crispa |
| (–)-Anonaine | C₁₇H₁₅NO₂ | 265.31 | –NH– group | Michelia spp. |
| Liriodenine | C₁₇H₉NO₃ | 275.26 | Oxoaporphine skeleton | Michelia spp., M. champaca |
| β-Sitostenone | C₂₉H₄₈O | 412.70 | Steroidal ketone | Michelia spp., M. discolor |
Key Differences :
- This compound vs. Anonaine: The acetyl group in this compound enhances its lipophilicity and bioavailability compared to the primary amine in anonaine .
- This compound vs. Liriodenine: Liriodenine’s oxoaporphine skeleton confers stronger π-π stacking interactions with enzymes like tyrosinase, contributing to higher inhibitory activity .
Table 2: Bioactivity Profiles of this compound and Analogues
Key Findings :
- Anti-Melanogenic Activity: this compound shows moderate tyrosinase inhibition (14–25%) but is less potent than β-sitostenone (25.5%) and liriodenine (14.5% at half the concentration) .
- Antiplatelet Effects: this compound outperforms anonaine, inhibiting arachidonic acid-induced platelet aggregation at IC₅₀ = 66.1 μM vs. 80–120 μM for anonaine .
Mechanistic Insights
- Anti-Melanogenesis: this compound reduces melanin synthesis by weakly inhibiting tyrosinase, though its acetyl group may limit enzyme binding compared to liriodenine’s planar structure .
- Antiplatelet Action: The acetyl group enhances hydrogen bonding with cyclooxygenase-1 (COX-1), blocking arachidonic acid metabolism more effectively than non-acetylated analogues .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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